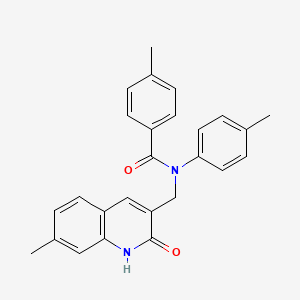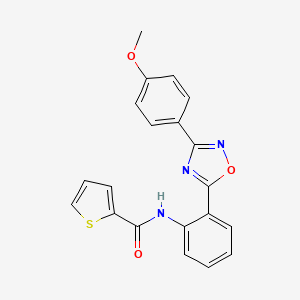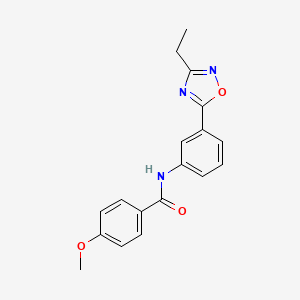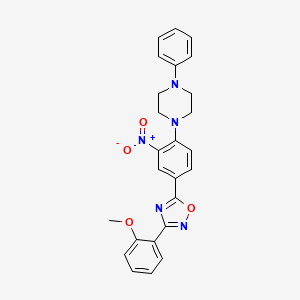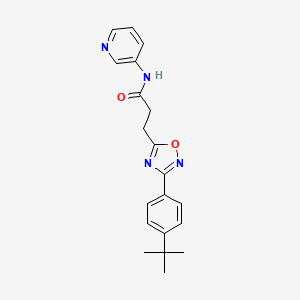
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as Compound A, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a selective and potent inhibitor of a specific protein, which plays a crucial role in various biological processes.
Mechanism of Action
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A selectively inhibits a specific protein, which plays a crucial role in various biological processes such as inflammation, tumor growth, and immune response. This protein is a transcription factor that regulates the expression of genes involved in these processes. By inhibiting this protein, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A can modulate these biological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been shown to inhibit the proliferation and migration of cancer cells, leading to the suppression of tumor growth. Furthermore, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A has been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A is its selectivity and potency. It selectively inhibits a specific protein, which reduces the risk of off-target effects. In addition, it has been shown to be highly potent, with IC50 values in the nanomolar range. However, one of the limitations of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A is its poor solubility in aqueous solutions, which can make it difficult to use in in vitro experiments.
Future Directions
There are several future directions for the research on 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A. One potential direction is to study its therapeutic potential in other diseases such as cardiovascular disease and diabetes. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and solubility. Furthermore, it would be interesting to investigate the potential of 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A as a drug candidate for clinical trials.
Synthesis Methods
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A is synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form the key intermediate, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride. The final step involves the reaction of this intermediate with m-toluidine to form the desired product, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A.
Scientific Research Applications
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and anti-tumor activities. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide A has been shown to reduce the severity of symptoms in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-7-6-8-16(13-15)25-21(28)14-29-20-12-5-3-10-18(20)23-26-22(27-30-23)17-9-2-4-11-19(17)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXLMLMMZPILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



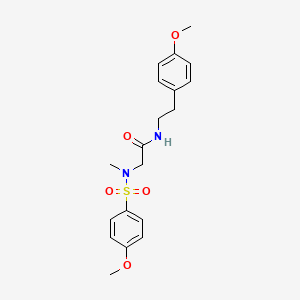
![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
